Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 380872-69-5) is a heterocyclic compound featuring a fused tetrahydrobenzo[b]thiophene core linked to a 3-oxo-tetrahydroquinoxaline moiety via an acetamido bridge. Its molecular formula is C₂₁H₂₃N₃O₄S, with a molar mass of 413.49 g/mol. The compound is synthesized through multicomponent reactions, such as the Petasis reaction, involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and functionalized boronic acids under optimized conditions . Structural confirmation is achieved via ¹H/¹³C NMR, HRMS-ESI, and IR spectroscopy, demonstrating precise alignment between calculated and observed molecular weights .
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-21(27)18-12-7-3-6-10-16(12)29-20(18)24-17(25)11-15-19(26)23-14-9-5-4-8-13(14)22-15/h4-5,8-9,15,22H,2-3,6-7,10-11H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECCSMLYJIENJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-116749 involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-oxo-2,4-dihydro-1H-quinoxalin-2-yl acetic acid.
Reaction Conditions: This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to form the final product.
Industrial Production: Industrial production methods for WAY-116749 are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as esterification and amide bond formation.
Chemical Reactions Analysis
WAY-116749 undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the benzothiophene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
WAY-116749 has several scientific research applications:
Mechanism of Action
WAY-116749 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme that facilitates the integration of viral DNA into the host genome . The compound binds to the active site of the enzyme, preventing it from catalyzing the integration process. This inhibition disrupts the replication cycle of the HIV virus, thereby reducing its ability to proliferate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of ethyl 2-acetamido-thiophene-3-carboxylate derivatives. Key structural analogues include:
Data Tables
Table 1: Physical and Spectral Data Comparison
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 3-oxo-tetrahydroquinoxaline group enhances aromatic interactions in biological targets, while methyl or cyano substituents modulate electronic properties and solubility .
- Synthetic Efficiency: The Petasis reaction offers modularity for diverse analogues but suffers from lower yields (~22%) compared to Knoevenagel condensations (~72–94%) .
Biological Activity
Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The synthetic pathway typically includes the formation of key intermediates through methods such as Gewald synthesis and subsequent acylation reactions. Characterization of the compound is performed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
Key Findings:
- Cytotoxicity: The compound exhibited significant cytotoxic effects with IC50 values ranging from 6 to 16 µM against the tested cancer cell lines without affecting normal fibroblasts (WI-38) .
- Mechanism of Action: The compound was found to enhance apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and activating caspases 3 and 9 .
- DNA Affinity: It showed DNA binding capabilities at concentrations between 29 and 36 µM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been screened for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial and antifungal properties against various strains.
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | 6 - 16 | Induction of apoptosis via caspase activation |
| MCF7 | 6 - 16 | DNA binding | |
| HCT116 | 6 - 16 | Increased Bax expression | |
| Antimicrobial | Staphylococcus aureus | N/A | Inhibition of cell wall synthesis |
| Candida albicans | N/A | Disruption of membrane integrity |
Case Studies
Several research articles have documented the biological activity of thiophene derivatives similar to this compound. For instance:
- Study on Anticancer Activity : A study reported that a related thiophene derivative showed superior anticancer activity compared to standard chemotherapeutics like doxorubicin. The compound was noted for its selectivity towards colon cancer cells .
- Antimicrobial Screening : Another study evaluated a series of thiophene derivatives for their antimicrobial properties and found significant activity against both bacterial and fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
